6,7-Dimethyl-1-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

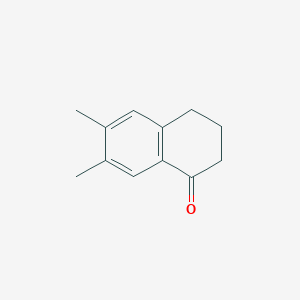

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKLXAQUJMXVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308849 | |

| Record name | 6,7-Dimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-57-3 | |

| Record name | 6,7-Dimethyltetral-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DIMETHYL-1-TETRALONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6,7-Dimethyl-1-tetralone: Properties, Structure, and Synthetic Utility

Introduction

6,7-Dimethyl-1-tetralone is a bicyclic aromatic ketone that serves as a valuable intermediate in the landscape of organic synthesis.[1] Its rigid scaffold, composed of a dihydronaphthalenone core functionalized with two methyl groups, offers a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The tetralone motif is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[2]

Physicochemical and Structural Properties

This compound presents as a white to off-white crystalline powder or solid at room temperature.[1] Its core structure is a tetralone, which is a bicyclic aromatic hydrocarbon featuring a benzene ring fused to a cyclohexanone ring.[3] The defining features of this specific molecule are the two methyl groups located at positions 6 and 7 of the aromatic ring.

Identification and Core Properties

A summary of the key identifying and physical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 19550-57-3 | [1][4] |

| Molecular Formula | C₁₂H₁₄O | [1][4] |

| Molecular Weight | 174.24 g/mol | [4][5] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 46.0 to 50.0 °C | [5] |

| Boiling Point | 130 °C at 2 mmHg | [5] |

| Solubility | Soluble in organic solvents | [1] |

Structural Elucidation through Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C5 and C8. The proton at C8, being deshielded by the adjacent carbonyl group, would likely appear further downfield.

-

Methyl Protons: Two singlets in the aliphatic region (δ 2.2-2.5 ppm) would correspond to the two methyl groups at C6 and C7.

-

Aliphatic Protons: The three methylene groups of the cyclohexanone ring will present as multiplets. The protons at C4 (adjacent to the aromatic ring) would likely be a triplet around δ 2.9 ppm. The protons at C2 (alpha to the carbonyl) would also be a triplet around δ 2.6 ppm, and the protons at C3 would be a multiplet around δ 2.1 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display 10 unique signals, accounting for the molecule's symmetry.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 198 ppm, is characteristic of the ketone carbonyl.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-145 ppm). The carbons bearing the methyl groups (C6 and C7) and the quaternary carbons of the ring junction (C4a and C8a) will have distinct chemical shifts.

-

Methyl Carbons: Two signals in the aliphatic region (around δ 20 ppm) will correspond to the two methyl groups.

-

Aliphatic Carbons: Three signals for the methylene carbons of the cyclohexanone ring will appear in the upfield region (δ 23-40 ppm).

The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include:

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1665 cm⁻¹, characteristic of an α,β-unsaturated ketone where the carbonyl is conjugated with the aromatic ring.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

In mass spectrometry, this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z = 174. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (m/z = 146) and subsequent rearrangements of the resulting carbocation.

Synthesis of this compound

The synthesis of α-tetralones is a well-established area of organic chemistry, with several reliable methods available.[6] The most common and industrially scalable approach for this compound would likely involve a Friedel-Crafts acylation followed by an intramolecular cyclization.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic disconnection of this compound points to 3,4-dimethylphenylbutyric acid as a key precursor, which in turn can be derived from 1,2-dimethylbenzene.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Two-Step Synthesis

The following is a detailed, field-proven protocol for the synthesis of this compound, adapted from established procedures for similar tetralones.[7]

Step 1: Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add 1,2-dimethylbenzene (o-xylene, 1.0 equivalent).

-

Acylation: Add succinic anhydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Reduction: The resulting keto-acid is then reduced. A Clemmensen or Wolff-Kishner reduction can be employed. For a laboratory scale, a Wolff-Kishner reduction is often preferred: The keto-acid is heated with hydrazine hydrate (excess) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

-

Purification: After acidic workup, the resulting 4-(3,4-dimethylphenyl)butanoic acid can be purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Acid Chloride Formation: Convert the 4-(3,4-dimethylphenyl)butanoic acid to its corresponding acid chloride by treating it with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

Cyclization: Add a Lewis acid, such as anhydrous aluminum chloride (1.1 equivalents), to a solution of the acid chloride in an inert solvent (e.g., dichloromethane) at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash with dilute acid, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three main functional components: the aromatic ring, the carbonyl group, and the enolizable α-protons.

Caption: Key reactivity sites of the this compound scaffold.

Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for a variety of transformations, including:

-

Reduction: The carbonyl can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl to form tertiary alcohols.

-

Wittig Reaction: Conversion of the carbonyl to an alkene is achievable using phosphorus ylides.

Reactions at the α-Position

The methylene group adjacent to the carbonyl (C2) is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position. This is a common strategy for building molecular complexity.

Reactions on the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution. The existing alkyl and acyl groups will direct incoming electrophiles. The powerful activating effect of the two methyl groups and the deactivating effect of the carbonyl group will influence the regioselectivity of these reactions.

Applications in Drug Discovery and Development

The tetralone scaffold is a cornerstone in medicinal chemistry, and this compound is a valuable precursor for various classes of biologically active molecules.[2][8]

Precursor for Dopaminergic and Serotonergic Ligands

Many compounds that interact with dopamine and serotonin receptors, which are crucial targets for treating neuropsychiatric disorders, contain a tetralin or aminotetralin core.[9] this compound can be readily converted to the corresponding aminotetralin through reductive amination, providing a key intermediate for the synthesis of novel ligands with potential applications as antidepressants, antipsychotics, or treatments for Parkinson's disease.[10][11]

Potential in Natural Product Synthesis

The tetralone motif is present in a number of natural products with interesting biological activities.[3][12] Synthetic strategies towards these natural products often involve the construction of a substituted tetralone intermediate. This compound could serve as a starting material or a model system for the synthesis of such natural products.

Safety and Handling

This compound is classified as harmful if swallowed.[5] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a versatile and synthetically valuable building block. Its well-defined structure and predictable reactivity make it an important intermediate for the synthesis of a wide range of organic molecules, particularly those with potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a solid foundation for researchers and scientists working with this important compound.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. 6,7-Dimethoxy-1-tetralone(13575-75-2) 1H NMR [m.chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. hmdb.ca [hmdb.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tetralone synthesis [organic-chemistry.org]

Spectroscopic Characterization of 6,7-Dimethyl-1-tetralone: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6,7-Dimethyl-1-tetralone (CAS: 19550-57-3), a key bicyclic ketone intermediate in the synthesis of various pharmaceutical agents and fine chemicals. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative data from structural analogs to present a robust analytical framework. We will delve into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, detailed protocols, and in-depth data interpretation are provided to equip researchers with the necessary tools for unambiguous structural verification and quality control.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic ketone with a tetralone core, a structure found in numerous natural products and synthetic compounds of medicinal interest.[1] Its molecular formula is C₁₂H₁₄O, and its structure presents a unique combination of an aromatic ring, a cyclic ketone, and aliphatic carbons, making it an ideal subject for a multi-faceted spectroscopic analysis. Accurate characterization is paramount to ensure purity, confirm identity, and understand its reactivity in downstream synthetic applications.

This guide establishes a self-validating system where each analytical technique provides complementary information, culminating in a high-confidence structural assignment. We will explore the expected spectral signatures that define this molecule.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is crucial for unambiguous spectral assignments, particularly in NMR. The structure of this compound is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will analyze both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

-

¹H NMR Spectroscopy: Predicted Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (multiplicity).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | Singlet (s) | 1H | H-8 | This proton is ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. It has no adjacent protons, appearing as a singlet. |

| ~7.15 | Singlet (s) | 1H | H-5 | This proton is on the aromatic ring and has no adjacent protons, resulting in a singlet. Its chemical shift is in the typical aromatic region. |

| ~2.95 | Triplet (t) | 2H | H-4 | These benzylic protons are adjacent to the two protons at C-3, resulting in a triplet. |

| ~2.65 | Triplet (t) | 2H | H-2 | These protons are alpha to the carbonyl group, causing a downfield shift. They are coupled to the two protons at C-3, appearing as a triplet. |

| ~2.35 | Singlet (s) | 3H | C7-CH₃ | Aromatic methyl groups typically appear as sharp singlets around 2.3-2.4 ppm. |

| ~2.30 | Singlet (s) | 3H | C6-CH₃ | Aromatic methyl groups typically appear as sharp singlets around 2.3-2.4 ppm. |

| ~2.10 | Multiplet (m) | 2H | H-3 | These protons are coupled to both H-2 and H-4, resulting in a complex multiplet (expected to be a quintet or sextet). |

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198.0 | C-1 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. |

| ~144.0 | C-8a | Aromatic quaternary carbon adjacent to the carbonyl group. |

| ~142.5 | C-7 | Aromatic carbon bearing a methyl group. |

| ~137.0 | C-6 | Aromatic carbon bearing a methyl group. |

| ~132.0 | C-4a | Aromatic quaternary carbon at the ring junction. |

| ~130.0 | C-8 | Aromatic CH carbon ortho to the carbonyl. |

| ~128.5 | C-5 | Aromatic CH carbon. |

| ~39.0 | C-2 | Aliphatic carbon alpha to the carbonyl group. |

| ~29.5 | C-4 | Benzylic carbon, shifted downfield due to the aromatic ring. |

| ~23.0 | C-3 | Standard aliphatic methylene carbon. |

| ~19.5 | C-11 (C7-CH₃) | Typical chemical shift for an aromatic methyl carbon. |

| ~19.0 | C-10 (C6-CH₃) | Typical chemical shift for an aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Method: Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.

Predicted IR Data & Interpretation

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050-3020 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic ring. |

| ~2960-2850 | C-H Stretch | Aliphatic C-H | Indicates the -CH₂- and -CH₃ groups. |

| ~1685 | C=O Stretch | Aryl Ketone | This is a key diagnostic peak. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, ideal for structural elucidation and library matching.

-

Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer.

-

Inlet: Gas Chromatography (GC-MS) is ideal for this compound to ensure sample purity prior to analysis.

Predicted MS Data & Interpretation

-

Molecular Ion (M⁺˙): The molecular weight of C₁₂H₁₄O is 174.24 g/mol . The EI-MS spectrum will show a prominent molecular ion peak at m/z = 174 .

-

Key Fragmentation Patterns:

-

m/z = 159 [M-15]⁺: Loss of a methyl radical (•CH₃), likely from one of the aromatic methyl groups, is a common fragmentation pathway.

-

m/z = 146 [M-28]⁺: Loss of ethylene (C₂H₄) via a McLafferty rearrangement is a characteristic fragmentation for ketones with an available gamma-hydrogen, as is the case in the tetralone ring system. This is a highly diagnostic fragmentation.

-

m/z = 131 [M-28-15]⁺: Subsequent loss of a methyl radical from the m/z 146 fragment.

-

m/z = 118: A fragment corresponding to the dimethyl-substituted indene cation, formed after rearrangement and loss of CO and H₂.

-

Analytical Workflow and Data Integration

The robust identification of this compound relies on the synergistic integration of all spectroscopic data. The workflow below illustrates this self-validating process.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

This guide outlines a comprehensive spectroscopic strategy for the characterization of this compound. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. The presented protocols and interpretive logic provide a robust framework for researchers in drug development and organic synthesis to ensure the identity and purity of this valuable chemical intermediate, thereby guaranteeing the integrity of their subsequent research and manufacturing processes.

References

An In-Depth Technical Guide to 6,7-Dimethyl-1-tetralone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethyl-1-tetralone is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis. Its rigid, bicyclic scaffold makes it an attractive building block for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. The tetralone core is a privileged structure found in numerous biologically active compounds and natural products.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, and its applications as a precursor for pharmacologically active molecules. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors. Tetralone derivatives have shown significant promise in the development of therapeutics for a range of conditions, including neurodegenerative diseases and psychiatric disorders.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19550-57-3 | |

| Molecular Formula | C₁₂H₁₄O | |

| Molecular Weight | 174.24 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 49-51 °C | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from commercially available o-xylene and succinic anhydride. This synthetic route involves a Friedel-Crafts acylation, followed by a Clemmensen reduction, and finally an intramolecular Friedel-Crafts acylation (cyclization) to yield the desired product.[4]

Caption: Synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride

This initial step establishes the carbon framework of the target molecule. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution where the acyl group from succinic anhydride is introduced onto the electron-rich o-xylene ring.[5][6]

Mechanism: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the succinic anhydride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the π-electrons of the o-xylene ring, leading to the formation of β-(3,4-dimethylbenzoyl)propionic acid after an aqueous workup.[6]

Protocol:

-

In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

To the flask, add anhydrous aluminum chloride (2.2 molar equivalents) and a suitable inert solvent such as nitrobenzene or carbon disulfide.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of succinic anhydride (1 molar equivalent) and o-xylene (1.1 molar equivalents) in the same solvent through the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-(3,4-dimethylbenzoyl)propionic acid, which can be purified by recrystallization.

Step 2: Clemmensen Reduction of β-(3,4-Dimethylbenzoyl)propionic Acid

The carbonyl group of the propionic acid derivative is reduced to a methylene group in this step, which is crucial for the subsequent cyclization. The Clemmensen reduction is particularly effective for the reduction of aryl ketones.[7][8]

Mechanism: The reaction involves the use of zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. While the exact mechanism is not fully elucidated, it is believed to proceed via a series of single-electron transfers from the zinc surface to the protonated carbonyl carbon.[8]

Protocol:

-

Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in water and stirring for a short period. Decant the aqueous solution.

-

In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add the β-(3,4-dimethylbenzoyl)propionic acid (1 molar equivalent) to the flask.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain γ-(3,4-dimethylphenyl)butyric acid.

Step 3: Intramolecular Friedel-Crafts Cyclization

The final step involves the cyclization of γ-(3,4-dimethylphenyl)butyric acid to form the tetralone ring. Polyphosphoric acid (PPA) is a common and effective reagent for this type of intramolecular acylation.[9][10]

Mechanism: PPA acts as both a protic acid and a dehydrating agent. It protonates the carboxylic acid, which then loses water to form an acylium ion. This intramolecular electrophile is then attacked by the aromatic ring to form the six-membered ring of the tetralone.[10]

Protocol:

-

In a beaker, heat polyphosphoric acid to approximately 80-90 °C with mechanical stirring.

-

Slowly add the γ-(3,4-dimethylphenyl)butyric acid (1 molar equivalent) to the hot PPA.

-

Continue heating and stirring the mixture for 1-2 hours, monitoring the reaction by TLC.

-

Pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Applications in Drug Discovery and Medicinal Chemistry

The tetralone scaffold is a key structural motif in a variety of pharmacologically active compounds.[2] Derivatives of tetralones have been investigated for their potential as treatments for Alzheimer's disease, acting as multifunctional agents that can inhibit acetylcholinesterase and monoamine oxidase-B, as well as reduce amyloid-β aggregation.[11]

Furthermore, the tetralone core serves as a versatile template for the synthesis of ligands for dopamine and serotonin receptors.[12][13] These receptors are critical targets in the development of drugs for psychiatric and neurological disorders. The ability to functionalize the tetralone ring at various positions allows for the fine-tuning of receptor affinity and selectivity, making this compound a valuable starting material for the synthesis of novel central nervous system (CNS) drug candidates.[13][14]

Caption: Key application areas of this compound in medicinal chemistry.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis. The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Aluminum chloride is corrosive and reacts violently with water. Polyphosphoric acid is also corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in the field of drug discovery and development. The robust synthetic pathway detailed in this guide provides a reliable method for its preparation. Its utility as a scaffold for the development of novel therapeutics, particularly for CNS disorders, underscores its importance to the scientific community. This guide serves as a foundational resource for researchers looking to incorporate this valuable intermediate into their synthetic strategies.

References

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. careers360.com [careers360.com]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. ccsenet.org [ccsenet.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

Physical and chemical characteristics of 6,7-Dimethyl-1-tetralone

An In-Depth Technical Guide to 6,7-Dimethyl-1-tetralone: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the Tetralone Scaffold

Within the landscape of medicinal chemistry and organic synthesis, the α-tetralone scaffold represents a privileged structure, serving as a foundational building block for a diverse array of natural products and pharmacologically active molecules.[1][2] this compound (CAS No. 19550-57-3), a specific derivative of this class, embodies the versatility and strategic importance of this bicyclic ketone.[3] Its unique arrangement of a benzene ring fused to a cyclohexanone ring, further functionalized with two methyl groups, provides a synthetically tractable framework for developing complex molecular architectures.[3]

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical characteristics, explore its synthesis and chemical reactivity, detail its analytical characterization, and illuminate its applications as a key intermediate in the synthesis of high-value compounds, particularly in the pursuit of novel therapeutics.[3][4]

PART 1: Physicochemical and Structural Characteristics

This compound is an organic compound typically appearing as a white to off-white crystalline powder.[3][5] Its structural identity and fundamental properties are crucial for its handling, reaction setup, and analytical identification.

Core Properties Summary

The essential physical and chemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19550-57-3 | [3][5] |

| Molecular Formula | C₁₂H₁₄O | [3][6] |

| Molecular Weight | 174.24 g/mol | [6][7] |

| IUPAC Name | 6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | [7] |

| Synonyms | 3,4-Dihydro-6,7-dimethyl-1(2H)-naphthalenone | [5][6] |

| Appearance | White to almost white crystalline powder | [3][5] |

| Melting Point | 46.0 to 50.0 °C | [6][7] |

| Boiling Point | 130 °C at 2 mmHg | [6][7] |

| Purity | Typically >98.0% (by GC) | [5] |

| SMILES | Cc1cc2CCCC(=O)c2cc1C | [3] |

| InChI Key | CVKLXAQUJMXVMC-UHFFFAOYSA-N | [7] |

Structural Elucidation

The molecule consists of a naphthalene core that is partially hydrogenated, creating a tetralone ring system. The ketone functional group is located at the C1 position, and two methyl groups are substituted at the C6 and C7 positions on the aromatic ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for specific drug targets.[3][4]

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the reactivity of its core structure, particularly the ketone and the adjacent α-methylene group.[8]

General Synthetic Approach: Friedel-Crafts Acylation

A common and powerful method for constructing the tetralone ring system is through an intramolecular Friedel-Crafts acylation. This process typically involves a precursor γ-arylbutyric acid which, in the presence of a strong acid catalyst (e.g., polyphosphoric acid or H₂SO₄), cyclizes to form the six-membered ketone ring.

Caption: Intramolecular Friedel-Crafts acylation for tetralone synthesis.

Key Chemical Reactions

The reactivity of this compound is dominated by its ketone and the adjacent α-protons.

-

Reduction of the Carbonyl Group : The ketone can be readily reduced to a secondary alcohol (6,7-Dimethyl-1-tetralol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is fundamental for creating chiral centers and is often a key step in the synthesis of more complex molecules.[8][9]

-

α-Functionalization : The methylene group at the C2 position (α to the carbonyl) is activated and can be deprotonated by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups such as alkyl, halogen, or nitro groups.[8][10] This reactivity is crucial for building molecular diversity from the tetralone scaffold.

-

Condensation Reactions : The active α-methylene group can participate in base-catalyzed aldol or Claisen-Schmidt condensation reactions with aldehydes or ketones to form α,β-unsaturated ketone derivatives.[11][12] These products are valuable intermediates for further synthetic transformations.

-

Arylation : Modern cross-coupling methods, such as Ruthenium-catalyzed arylation using boronic acids, can introduce aryl groups at specific positions, further expanding the structural complexity of derivatives.[9]

PART 3: Analytical Characterization Workflow

Confirming the identity, purity, and structure of this compound requires a multi-technique analytical approach. Each method provides a unique piece of structural information.

Caption: Standard analytical workflow for this compound.

Step-by-Step Analytical Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent like chloroform (CHCl₃) and analyze it in a liquid cell.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Expected Peaks:

-

~2950-2850 cm⁻¹: C-H stretching from the aliphatic CH₂ and CH₃ groups.

-

~1680 cm⁻¹: A strong, sharp absorption characteristic of the conjugated C=O (ketone) stretch.

-

~1610, 1500 cm⁻¹: C=C stretching vibrations from the aromatic ring.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed carbon-hydrogen framework.

-

Methodology:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

-

-

Expected ¹H NMR Signals (in CDCl₃):

-

~7.5-7.0 ppm: Two singlets corresponding to the two aromatic protons (at C5 and C8).

-

~2.9 ppm: A triplet for the two protons at C4 (benzylic, adjacent to the aromatic ring).

-

~2.6 ppm: A triplet for the two protons at C2 (α to the carbonyl).

-

~2.3 ppm: Two singlets for the six protons of the two methyl groups at C6 and C7.

-

~2.1 ppm: A multiplet for the two protons at C3, coupled to both C2 and C4 protons.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

~198 ppm: The carbonyl carbon (C1).

-

~140-125 ppm: Signals for the aromatic carbons.

-

~40-20 ppm: Signals for the aliphatic carbons (C2, C3, C4) and the methyl carbons.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.

-

Use an ionization technique such as Electron Ionization (EI).

-

-

Expected Result:

PART 4: Applications in Research and Drug Development

The tetralone scaffold is a cornerstone in the development of therapeutics.[1][13] this compound, in particular, serves as a crucial intermediate for compounds targeting the central nervous system.

Monoamine Oxidase (MAO) Inhibitors

Substituted α-tetralones have been extensively investigated as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are critical targets for treating neurodegenerative disorders like Parkinson's disease and psychiatric conditions such as depression.[1][4] Structure-activity relationship (SAR) studies have shown that substitutions on the aromatic ring, such as the methyl groups in this compound, can fine-tune the potency and selectivity for the MAO-B isoform.[4][14] The synthesis of these inhibitors often begins with the tetralone core, which is then elaborated with various functional groups to optimize binding to the enzyme's active site.[4]

Scaffold for Anticancer and Anti-inflammatory Agents

The rigid, bicyclic structure of tetralone is an attractive starting point for designing agents that target other biological pathways. Derivatives have shown promise as antiproliferative agents against various cancer cell lines and as scaffolds for developing novel anti-inflammatory drugs.[1][13] The ability to functionalize both the aromatic and aliphatic rings allows for the creation of large libraries of compounds for high-throughput screening.

PART 5: Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15][16]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[15]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern synthetic and medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and straightforward analytical characterization make it a reliable building block. Its demonstrated utility in the synthesis of potent MAO inhibitors and other biologically active molecules underscores its continued importance in drug discovery and development.[1][4] This guide provides the foundational knowledge necessary for researchers to confidently and effectively utilize this versatile scaffold in their scientific pursuits.

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CAS 19550-57-3: this compound | CymitQuimica [cymitquimica.com]

- 4. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 19550-57-3 | TCI AMERICA [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 9. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]

- 10. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pure.dongguk.edu [pure.dongguk.edu]

- 13. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 14. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Solubility and Stability of 6,7-Dimethyl-1-tetralone

Introduction

6,7-Dimethyl-1-tetralone is a bicyclic aromatic ketone that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals.[1] Its chemical structure, characterized by a tetralone core with two methyl groups on the aromatic ring, imparts specific physicochemical properties that are critical for its application in drug development and other scientific research. This guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under different environmental conditions. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate its effective use and handling.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its practical application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | [1][2] |

| Molecular Weight | 174.24 g/mol | [2][3] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 46.0 to 50.0 °C | [3] |

| Boiling Point | 130 °C at 2 mmHg | [3] |

| XLogP3 | 2.8 | [3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and route of administration. While specific quantitative solubility data for this compound is not extensively published, its structural characteristics and information on analogous compounds allow for a well-informed solubility assessment.

Aqueous Solubility

Tetralone structures generally exhibit low solubility in water due to the presence of a non-polar hydrocarbon framework.[1] For a structural isomer, 4,7-dimethyl-1-tetralone, the estimated water solubility is 53.04 mg/L at 25 °C, indicating that this compound is also likely to be poorly soluble in aqueous media.

Organic Solvent Solubility

This compound is expected to be soluble in a range of common organic solvents, a property that makes it versatile for various chemical reactions and formulations.[1] Studies on a similar compound, 4-(3,4-dichlorophenyl)-1-tetralone, have shown good solubility in solvents such as tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF), and acetone, with solubility increasing with temperature. It is also soluble in alcohols like methanol, ethanol, and 2-propanol. Furthermore, the related compound 6-methoxy-1-tetralone is highly soluble in dimethyl sulfoxide (DMSO).[2] Based on this, a qualitative solubility profile for this compound can be inferred.

Inferred Qualitative Solubility of this compound:

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Ethers | THF, Diethyl ether | High |

| Aromatic Hydrocarbons | Toluene, Benzene | High |

| Ketones | Acetone, Methyl ethyl ketone | High |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High |

| Halogenated Solvents | Dichloromethane, Chloroform | High |

| Non-polar Hydrocarbons | Hexane, Heptane | Low to Moderate |

| Aqueous Buffers | Phosphate, Acetate | Very Low |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound involves the shake-flask method followed by quantification using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 5 for a general protocol).

-

Determine the concentration of this compound in each sample by comparing the peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in each solvent by multiplying the measured concentration by the dilution factor.

-

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for its storage, handling, and the development of stable formulations. While specific stability data is scarce, general information suggests that it is stable under normal conditions but may be sensitive to air and incompatible with strong oxidizing agents. To comprehensively assess its stability, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance.

Recommended Stress Conditions for this compound:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60 °C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature |

| Thermal Degradation | Solid-state heating at elevated temperatures (e.g., 80-100 °C) |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines |

Experimental Protocol for Forced Degradation Studies

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For solid-state thermal and photostability studies, use the neat compound.

-

-

Stress Application:

-

Expose the samples to the stress conditions outlined in the table above for various time points.

-

For hydrolytic and oxidative studies, it may be necessary to neutralize the solutions after the stress period to prevent further degradation.

-

-

Analysis of Stressed Samples:

-

Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all significant degradation products.

-

-

Identification of Degradation Products:

-

Characterize the structure of any significant degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Caption: Workflow for forced degradation studies.

Analytical Methods for Quantification

A robust and validated analytical method is essential for accurately determining the concentration of this compound in solubility and stability studies. A stability-indicating HPLC method is the preferred approach.

General Stability-Indicating HPLC Method

While a specific validated method for this compound is not publicly available, a general method can be developed based on the principles of reversed-phase chromatography.

Typical HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy) |

| Injection Volume | 10-20 µL |

Method Validation:

The developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound based on available data and established scientific principles. While specific experimental data for this compound is limited, the information on analogous structures and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals. A thorough understanding and experimental determination of these properties are critical for the successful application of this compound in research and development.

References

6,7-Dimethyl-1-tetralone: A Versatile Scaffold for Synthetic Innovation in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6,7-dimethyl-1-tetralone, a key synthetic building block in the development of complex organic molecules. We will delve into its synthesis, explore its reactivity, and highlight its applications in the creation of novel therapeutic agents and advanced materials. This document is intended to serve as a practical resource for researchers, offering not only established protocols but also the underlying scientific principles that guide synthetic strategy.

Introduction: The Strategic Importance of the Tetralone Core

The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional architecture provides a robust platform for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological activities or material properties. The inherent reactivity of the ketone and the aromatic ring allows for a wide range of chemical transformations, making tetralones versatile intermediates in multi-step syntheses.

This compound, in particular, offers unique advantages. The dimethyl substitution on the aromatic ring influences the electronic properties and steric environment of the molecule, providing a handle for tuning solubility, metabolic stability, and target-binding interactions. This guide will illuminate the path from fundamental chemical principles to the practical application of this valuable synthetic intermediate.

Synthesis of this compound: A Stepwise Approach

The most common and efficient route to this compound involves a three-step sequence starting from readily available commercial reagents. This pathway leverages two key name reactions in organic chemistry: the Friedel-Crafts acylation and a subsequent intramolecular cyclization.

Overall Synthetic Scheme:

Caption: Synthetic pathway to this compound.

Step 1: Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride

The synthesis commences with the electrophilic aromatic substitution of 1,2-dimethylbenzene (o-xylene) with succinic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), selectively forms 3-(3,4-dimethylbenzoyl)propanoic acid.

Mechanism Insight: The Lewis acid activates the succinic anhydride by coordinating to one of the carbonyl oxygens, generating a highly electrophilic acylium ion. The electron-rich o-xylene then acts as a nucleophile, attacking the acylium ion. The reaction proceeds with high regioselectivity, with acylation occurring at the para position to one of the methyl groups due to steric hindrance at the ortho positions.

Experimental Protocol: Synthesis of 3-(3,4-Dimethylbenzoyl)propanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.0 eq).

-

Slowly add o-xylene (1.1 eq) to the mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

| Reactant | Molar Eq. | Purity | Notes |

| o-Xylene | 1.1 | ≥98% | |

| Succinic Anhydride | 1.0 | ≥99% | |

| Aluminum Chloride | 2.2 | Anhydrous | Must be handled under inert atmosphere |

Table 1: Reagents for the Friedel-Crafts Acylation.

Step 2: Reduction of the Keto Acid

The ketone functionality of 3-(3,4-dimethylbenzoyl)propanoic acid is then reduced to a methylene group to yield 4-(3,4-dimethylphenyl)butanoic acid. The Wolff-Kishner reduction is a common and effective method for this transformation.

Mechanism Insight: The reaction proceeds through the formation of a hydrazone intermediate, which, under strongly basic conditions and elevated temperatures, eliminates nitrogen gas to form a carbanion. This carbanion is then protonated by the solvent to give the final alkane product. The high temperature is necessary to overcome the activation energy for the elimination of dinitrogen.

Experimental Protocol: Synthesis of 4-(3,4-Dimethylphenyl)butanoic acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3,4-dimethylbenzoyl)propanoic acid (1.0 eq) in a high-boiling solvent such as diethylene glycol.

-

Add potassium hydroxide (4.0 eq) and hydrazine hydrate (3.0 eq).

-

Heat the mixture to reflux (around 180-200 °C) for 4-6 hours, allowing water to distill off.

-

Cool the reaction mixture and dilute with water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

| Reactant | Molar Eq. | Purity | Notes |

| 3-(3,4-Dimethylbenzoyl)propanoic acid | 1.0 | Crude or purified | |

| Potassium Hydroxide | 4.0 | ≥85% | |

| Hydrazine Hydrate | 3.0 | 64-80% in water | Toxic and corrosive |

Table 2: Reagents for the Wolff-Kishner Reduction.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final step is the intramolecular Friedel-Crafts acylation of 4-(3,4-dimethylphenyl)butanoic acid to form the desired this compound. Polyphosphoric acid (PPA) is a common and effective reagent for this cyclization.

Mechanism Insight: PPA acts as both a protic acid and a dehydrating agent. It protonates the carboxylic acid, which then loses water to form an acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the six-membered ring of the tetralone.

Experimental Protocol: Synthesis of this compound

-

Add 4-(3,4-dimethylphenyl)butanoic acid (1.0 eq) to polyphosphoric acid (10-20 times the weight of the acid).

-

Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound. The following spectroscopic data are characteristic of the compound.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Aromatic protons appearing as singlets or closely spaced doublets. Aliphatic protons of the cyclohexanone ring appearing as multiplets. Two singlets for the methyl groups on the aromatic ring. |

| ¹³C NMR | Carbonyl carbon signal around 200 ppm. Aromatic carbon signals in the range of 120-150 ppm. Aliphatic carbon signals in the range of 20-40 ppm. Two signals for the methyl carbons. |

| IR Spectroscopy | Strong carbonyl (C=O) stretch around 1680 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. Aliphatic C-H stretches below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of 174.24 g/mol . |

Table 3: Spectroscopic Data for this compound.[1][2]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its ketone functional group and the ability to further functionalize the aromatic ring.

Reactions at the Carbonyl Group

Caption: Key reactions at the carbonyl group of this compound.

-

Reduction to the Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol, using mild reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[3]

-

Complete Deoxygenation (Reduction to Alkane): As demonstrated in its synthesis, the carbonyl group can be completely removed to form the corresponding alkane, 6,7-dimethyl-1,2,3,4-tetrahydronaphthalene, via Wolff-Kishner or Clemmensen reduction.[4]

-

Aromatization: Dehydrogenation of this compound, typically using a palladium on carbon (Pd/C) catalyst at high temperatures, leads to the formation of 6,7-dimethyl-1-naphthol.

Applications in the Synthesis of Bioactive Molecules

The tetralone scaffold is a common feature in a variety of biologically active compounds. Derivatives of this compound can be envisioned as key intermediates in the synthesis of novel drug candidates.

-

Dopamine and Serotonin Receptor Ligands: The tetralone core is a privileged structure for ligands targeting dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[5]

-

Monoamine Oxidase (MAO) Inhibitors: Tetralone derivatives have been explored as inhibitors of monoamine oxidases, enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO can be a therapeutic strategy for depression and Parkinson's disease.

-

Anticancer and Antimicrobial Agents: The tetralone motif is found in several natural products with cytotoxic and antimicrobial properties. Synthetic modifications of the this compound core could lead to new therapeutic agents in these areas.[6]

Conclusion: A Building Block for Future Discoveries

This compound is a valuable and versatile synthetic building block with significant potential in drug discovery and materials science. Its straightforward synthesis and diverse reactivity provide a solid foundation for the creation of complex molecular architectures. As our understanding of structure-activity relationships continues to evolve, the strategic use of well-defined scaffolds like this compound will be paramount in the development of the next generation of innovative chemical entities. This guide serves as a starting point for researchers looking to harness the synthetic potential of this important intermediate.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Biological activity of 6,7-Dimethyl-1-tetralone derivatives

An In-Depth Technical Guide to the Biological Activity of 6,7-Dimethyl-1-tetralone Derivatives

Foreword: The 1-Tetralone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent, biologically active compounds. These are often termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 1-tetralone scaffold, a bicyclic aromatic ketone, is a quintessential example of such a structure.[1][2] Found within natural products and serving as a versatile synthetic intermediate, the tetralone core is central to the development of novel therapeutics targeting a wide array of clinical needs, from infectious diseases to cancer and neurodegeneration.[1][3]

This guide focuses specifically on the derivatives of this compound. While research on this precise substitution pattern is emerging, the broader class of tetralone derivatives provides a wealth of data from which we can extrapolate and predict biological potential. As Senior Application Scientists, our role is not merely to report data but to synthesize information, understand structure-activity relationships, and provide a logical framework for future drug discovery efforts. This document is structured to provide a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of these compounds, grounded in established scientific principles and supported by detailed experimental context.

Part 1: Synthesis Strategies for Substituted 1-Tetralones

The synthetic accessibility of a scaffold is paramount to its utility in drug development. The 1-tetralone core can be constructed and functionalized through several robust chemical reactions. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

A prevalent method for creating functionalized tetralones is the intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid. For a 6,7-dimethyl derivative, this would begin with a 3,4-dimethylphenylbutanoic acid, which upon treatment with a strong acid catalyst (e.g., polyphosphoric acid or AlCl₃), cyclizes to form the desired ketone.

Another powerful technique is the cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters, which offers a metal-free pathway to tetralones with broad functional group tolerance.[4] Furthermore, existing tetralone cores can be elaborated. For instance, α,β-unsaturated chalcone derivatives, which exhibit significant biological activity, are readily synthesized via a base-catalyzed Claisen-Schmidt condensation between a 1-tetralone and a substituted aromatic aldehyde.[5]

Experimental Protocol: Synthesis of a Tetralone-Based Chalcone Derivative

This protocol describes a general procedure for the Claisen-Schmidt condensation, a cornerstone reaction for generating biologically active chalcones from a 1-tetralone precursor.

Objective: To synthesize (2E)-2-(arylmethylidene)-6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one.

Materials:

-

This compound (1.0 eq)

-

Substituted Benzaldehyde (e.g., 3,4,5-trimethoxy benzaldehyde) (1.0 eq)

-

Ethanol (as solvent)

-

10% Sodium Hydroxide (NaOH) solution (catalyst)

-

Ice-cold deionized water

-

Acetone and Ethyl methyl ketone (for recrystallization)

Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask, dissolve equimolar amounts of this compound and the selected substituted benzaldehyde in 100 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Catalysis: Slowly add the 10% NaOH solution dropwise to the stirring mixture. The addition of a base is critical as it deprotonates the α-carbon of the tetralone, forming an enolate which then attacks the aldehyde.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a precipitate is often observed.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product. Filter the resulting solid using a Büchner funnel, washing thoroughly with cold water to remove residual NaOH.

-

Purification: Dry the crude product. Recrystallize the solid from a suitable solvent system, such as a 1:1 mixture of acetone and ethyl methyl ketone, to yield the pure chalcone derivative.[5]

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Key Biological Activities & Mechanisms of Action

The versatility of the 1-tetralone scaffold is reflected in its diverse biological activities. The following sections detail the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity

Tetralone derivatives have consistently demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic pathways.

Mechanism of Action: Induction of Apoptosis

A key anticancer mechanism for tetralone derivatives is the initiation of programmed cell death, or apoptosis. Studies on tetralone-sulfonamide hybrids have shown that these compounds can selectively target breast cancer (MCF-7) cells.[8] The proposed mechanism involves the modulation of key apoptotic proteins. The compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-7, which dismantle the cell.[8] This process is often accompanied by cell cycle arrest, for instance, at the G2/M phase, preventing further proliferation of malignant cells.[8]

Caption: Apoptotic pathway induced by tetralone derivatives in cancer cells.

Quantitative Data: Anticancer Activity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound Type | Cell Line | IC₅₀ (µg/mL) | Reference |

| Methoxy Tetralone Chalcone (TMMD) | MCF-7 (Breast) | ~15.6 (for 52% survival) | [5] |

| 2,6-Dihaloarylchalcone (3a) | HeLa (Cervix) | 3.5 | [6] |

| 2,6-Dihaloarylchalcone (3a) | MCF-7 (Breast) | 4.5 | [6] |

| Thioxopyridine Derivative (7b) | HeLa (Cervix) | 5.9 | [6] |

Antimicrobial Activity

The rise of antibiotic-resistant bacteria presents a global health crisis. Tetralone derivatives have emerged as a promising class of antimicrobial agents, particularly against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9][10]

Mechanism of Action: Membrane Disruption

Certain aminoguanidine-tetralone derivatives exert rapid, bactericidal effects.[10] The proposed mechanism involves interaction with and disruption of the bacterial cell membrane. These compounds can induce depolarization of the membrane, compromising its integrity. This loss of membrane potential disrupts essential cellular processes, such as ATP synthesis and ion homeostasis, ultimately leading to bacterial cell death.[10] Molecular docking studies also suggest that some derivatives may target key bacterial enzymes like dihydrofolate reductase (DHFR), further contributing to their antibacterial effect.[10]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Aminoguanidine-Tetralone | S. aureus | 0.5 - 4 | [9] |

| Aminoguanidine-Tetralone (2D) | S. aureus ATCC 29213 | 0.5 | [10] |

| Aminoguanidine-Tetralone (2D) | MRSA-2 | 1.0 | [10] |

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases. Tetralone derivatives have been identified as potent anti-inflammatory agents through their interaction with the Macrophage Migration Inhibitory Factor (MIF).[11][12]

Mechanism of Action: MIF Tautomerase Inhibition

MIF is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity that is crucial for its biological function.[12] Tetralone derivatives, specifically E-2-arylmethylene-1-tetralones, have been shown to bind efficiently to the active site of MIF, inhibiting this enzymatic activity.[11] By blocking the tautomerase function, these compounds prevent MIF from exerting its pro-inflammatory effects. This leads to a downstream reduction in macrophage activation and a marked decrease in the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and reactive oxygen species (ROS).[11][12]

Caption: Anti-inflammatory mechanism of tetralone derivatives via MIF inhibition.

Neuroprotective Potential in Alzheimer's Disease